Cas no 4335-34-6 (4-{2H,3H-imidazo2,1-b1,3thiazol-6-yl}aniline)

4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline is a heterocyclic aromatic compound featuring an imidazothiazole core linked to an aniline moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its fused heterocyclic system enhances stability and reactivity, facilitating its use in the development of biologically active molecules. The aniline group provides a versatile site for further functionalization, enabling derivatization for targeted applications. The compound’s well-defined structure and high purity make it suitable for research in medicinal chemistry, particularly in the design of kinase inhibitors and antimicrobial agents. Its synthetic utility and structural specificity underscore its importance in advanced organic synthesis.
4-{2H,3H-imidazo2,1-b1,3thiazol-6-yl}aniline structure
4335-34-6 structure
Product Name:4-{2H,3H-imidazo2,1-b1,3thiazol-6-yl}aniline
CAS No:4335-34-6
MF:C11H11N3S
MW:217.290140390396
MDL:MFCD02678060
CID:328033
PubChem ID:2777784
Update Time:2025-10-28

4-{2H,3H-imidazo2,1-b1,3thiazol-6-yl}aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)-
    • 4-(2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-6-YL)ANILINE
    • 2,3-dihydro-6-p-aminophenylimidazo<2,1-b>thiazole
    • 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline , Tech.
    • 4-(2,3-dihydro-imidazo[2,1-b]thiazol-6-yl)-aniline
    • 6-(4-aminophenyl)-2,3-dihydroimidazo[2,1-b]thiazole
    • F1967-0446
    • 4-{2H,3H-imidazo2,1-b1,3thiazol-6-yl}aniline
    • SCHEMBL9744176
    • HMS1438E03
    • NSC-741781
    • SDCCGMLS-0066111.P001
    • MFCD02678060
    • CCG-242240
    • FT-0616496
    • 4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline
    • [4-(2,3-dihydroimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine
    • NSC741781
    • EN300-236403
    • 4335-34-6
    • Maybridge3_002555
    • 4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)-benzenamine
    • DTXSID60380653
    • IDI1_013942
    • 4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline
    • J-513257
    • AKOS005135900
    • CS-0268311
    • Oprea1_479814
    • MDL: MFCD02678060
    • Inchi: 1S/C11H11N3S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,7H,5-6,12H2
    • InChI Key: JYDVTSQQZMZVDH-UHFFFAOYSA-N
    • SMILES: S1C2=NC(C3C=CC(=CC=3)N)=CN2CC1

Computed Properties

  • Exact Mass: 217.06700
  • Monoisotopic Mass: 217.06736854g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 69.1Ų

Experimental Properties

  • Density: 1.43
  • Melting Point: 223-225°C
  • Boiling Point: 472.2°C at 760 mmHg
  • Flash Point: 239.4°C
  • Refractive Index: 1.763
  • PSA: 69.14000
  • LogP: 2.81920

4-{2H,3H-imidazo2,1-b1,3thiazol-6-yl}aniline Security Information

  • Hazard Category Code: 20/21/22
  • Safety Instruction: S24/25
  • Safety Term:S24/25
  • Risk Phrases:R20/21/22

4-{2H,3H-imidazo2,1-b1,3thiazol-6-yl}aniline Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

4-{2H,3H-imidazo2,1-b1,3thiazol-6-yl}aniline Pricemore >>

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Additional information on 4-{2H,3H-imidazo2,1-b1,3thiazol-6-yl}aniline

Chemical Profile of 4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline (CAS No. 4335-34-6)

4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline, identified by its CAS number 4335-34-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazothiazole class, a structural motif known for its broad spectrum of biological activities. The presence of both imidazole and thiazole rings fused together, along with an aniline substituent at the 4-position, endows this molecule with unique electronic and steric properties that make it a promising candidate for drug discovery.

The imidazo[2,1-b][1,3]thiazole core is a privileged scaffold in medicinal chemistry, frequently explored for its potential to interact with various biological targets. Research has demonstrated that derivatives of this scaffold exhibit diverse pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The specific arrangement of nitrogen atoms in the imidazole and thiazole rings allows for hydrogen bonding interactions with biological macromolecules, which is crucial for drug-receptor binding affinity and selectivity.

Recent studies have highlighted the importance of 4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline in the development of novel therapeutic agents. One notable area of investigation involves its potential as an inhibitor of kinases and other enzyme targets implicated in cancer progression. The aniline moiety at the 4-position of the imidazothiazole ring can serve as a pharmacophore for modulating enzyme activity through direct binding or allosteric regulation. Furthermore, the compound’s ability to cross the blood-brain barrier has been explored in neuropharmacological applications, suggesting its utility in treating neurological disorders.

In vitro studies have shown that 4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline exhibits inhibitory effects on several protein kinases, including cyclin-dependent kinases (CDKs) and tyrosine kinases (TKs). These kinases are critical regulators of cell cycle progression and signal transduction pathways, making them attractive targets for anticancer therapy. The compound’s mechanism of action appears to involve competitive binding to the ATP-binding site of these enzymes, thereby disrupting their normal function. Preliminary experiments have also revealed that it can induce apoptosis in certain cancer cell lines while showing minimal toxicity to healthy cells.

The aniline substituent in the molecule contributes to its pharmacological profile by enhancing solubility and improving bioavailability. Aniline derivatives are well-known for their ability to interact with aromatic residues in protein targets, which is essential for achieving high affinity binding. Additionally, the electron-rich nature of the aniline group facilitates redox reactions that can be exploited in designing prodrugs or bioactivatable compounds. These features make 4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline a versatile scaffold for further chemical modifications aimed at optimizing its therapeutic potential.

Advances in computational chemistry have enabled more efficient screening of compounds like 4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline for drug-like properties. Molecular docking simulations have been performed to predict its binding interactions with various protein targets using high-resolution crystal structures. These studies have provided insights into how structural modifications can enhance binding affinity and selectivity. For instance, introducing halogen atoms or other heteroatoms into the imidazole or thiazole rings has been shown to improve receptor binding by increasing hydrophobic interactions or forming additional hydrogen bonds.

The synthesis of 4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions between appropriate precursors followed by functional group transformations to introduce the aniline moiety. Modern synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to streamline these processes and improve scalability. The development of greener synthetic methods has also been a focus area recently، with efforts aimed at reducing waste and minimizing hazardous byproducts.

Pharmacokinetic studies have been conducted to evaluate the absorption、distribution、metabolism,and excretion (ADME) properties of 4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-y】anilin。 Results indicate that the compound exhibits moderate oral bioavailability and distributes widely throughout various tissues upon administration。 Metabolic profiling has identified cytochrome P450 enzymes as primary metabolizing enzymes, suggesting potential drug-drug interactions when co-administered with other substrates or inhibitors。 These findings are crucial for determining appropriate dosing regimens and predicting clinical efficacy。

The potential therapeutic applications of 4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-y】anilin。 extend beyond oncology。 Emerging evidence suggests its utility in treating inflammatory diseases by modulating immune cell signaling pathways。 The compound’s ability to inhibit lipoxygenase и cyclooxygenase enzymes has been explored as a strategy for reducing inflammation-induced pain и swelling。 Additionally, its interaction with nuclear receptors like peroxisome proliferator-activated receptors (PPARs) has been investigated for their role in metabolic regulation。

In conclusion, 4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-y】anilin。 (CAS No. 4335—34—6) is a structurally interesting heterocyclic compound with significant pharmaceutical promise。 Its unique combination of biological activities، favorable ADME properties، и synthetic accessibility make it an attractive candidate for further development。 Ongoing research efforts are focused on optimizing its chemical structure to enhance potency、selectivity، и therapeutic index。 As our understanding of biological targets и disease mechanisms continues to evolve، compounds like this will play an increasingly important role in addressing unmet medical needs。

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